molecular formula C22H19ClFN7O2 B2360663 (2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-69-3

(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2360663
CAS No.: 920183-69-3
M. Wt: 467.89
InChI Key: WPTOWVZDVWMZLP-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H19ClFN7O2 and its molecular weight is 467.89. The purity is usually 95%.
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Scientific Research Applications

1. Antagonist Activity in Neuropharmacology

A study by Watanabe et al. (1992) demonstrates the potential use of compounds structurally related to (2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone as 5-HT2 receptor antagonists, indicating potential applications in neuropharmacology, particularly for the management of conditions involving serotonin receptors. The compounds studied showed significant antagonist activity, underscoring their potential in neuropharmacological research (Watanabe et al., 1992).

2. Antimicrobial Properties

Nagaraj et al. (2018) synthesized a series of novel triazole analogues, including compounds structurally similar to the specified chemical. These compounds exhibited significant antibacterial activity against various human pathogenic bacteria. This indicates potential applications in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

3. Potential in Mood Disorder Treatment

Research by Chrovian et al. (2018) explored the use of related compounds as P2X7 antagonists, with one compound progressing to phase I clinical trials for the treatment of mood disorders. This highlights the potential application of these compounds in the field of psychiatry, specifically for mood disorder treatments (Chrovian et al., 2018).

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOWVZDVWMZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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